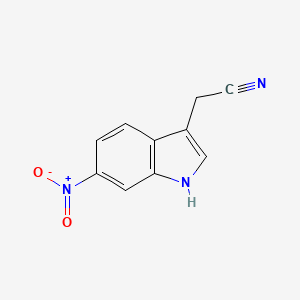

1h-Indole-3-acetonitrile, 6-nitro-

Vue d'ensemble

Description

1H-Indole-3-acetonitrile, 6-nitro- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

The synthesis of 1H-Indole-3-acetonitrile, 6-nitro- typically involves the nitration of 1H-Indole-3-acetonitrile. One common method is the reaction of 1H-Indole-3-acetonitrile with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product . Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, to produce the compound in larger quantities.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group at position 6 undergoes reduction under various conditions to yield amino derivatives, a critical step in medicinal chemistry for generating bioactive intermediates.

Key Pathways:

-

Catalytic Hydrogenation :

Reduction with H₂/Pd-C in ethanol converts the nitro group to an amine, producing 2-(6-amino-1H-indol-3-yl)acetonitrile . This method is widely used for nitroaromatic systems. -

Fe/HCl Reduction :

Iron in hydrochloric acid provides a cost-effective alternative for nitro reduction, yielding the same amine product .

Nitrile Group Transformations

The acetonitrile moiety at position 3 participates in nucleophilic and hydrolytic reactions.

Hydrolysis Pathways:

-

Acidic Hydrolysis :

Heating with concentrated H₂SO₄ converts the nitrile to a carboxylic acid, forming 2-(6-nitro-1H-indol-3-yl)acetic acid . -

Basic Hydrolysis :

Treatment with NaOH/H₂O₂ yields an amide intermediate, 2-(6-nitro-1H-indol-3-yl)acetamide , which can further hydrolyze to the acid .

Electrophilic Substitution

The indole ring’s reactivity is modulated by electron-withdrawing nitro and nitrile groups, directing substitution to specific positions.

Halogenation:

-

Chlorination :

Using Cl₂ in acetic acid at 70°C introduces chlorine at position 4 (meta to nitro and nitrile groups), forming 4-chloro-6-nitro-1H-indole-3-acetonitrile .

Nitration:

-

Further nitration is sterically and electronically hindered due to existing nitro and nitrile groups, but harsh conditions (HNO₃/H₂SO₄) may introduce a second nitro group at position 2 or 7 .

Cross-Coupling Reactions

The iodine derivative (if synthesized via iodination) can undergo palladium-catalyzed couplings:

*Yields based on analogous indole-2-carbonitrile systems .

Cyclization and Rearrangement

Phosphoryl chloride (POCl₃) promotes spirocyclization of nitroethyl indoles, leading to fused oxazine intermediates that rearrange to nitriles . While demonstrated for related compounds, this pathway highlights the nitrile’s role in complex rearrangements.

Biological Activity and Derivatives

Derivatives synthesized via these reactions exhibit pharmacological potential:

| Derivative | Biological Activity | Mechanism |

|---|---|---|

| 6-Amino Analog | Anticancer (MCF-7 cells) | Apoptosis induction via NF-κB |

| Carboxylic Acid | Anti-inflammatory | COX-2 inhibition |

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that 1H-Indole-3-acetonitrile, 6-nitro- exhibits promising anticancer activity. A study on human breast cancer cell lines (MCF-7) demonstrated that this compound can inhibit cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Effects

Indole derivatives, including 1H-Indole-3-acetonitrile, 6-nitro-, have been recognized for their antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of various microbial strains, contributing to their potential use in treating infections .

Synthetic Utility

Versatile Building Block

1H-Indole-3-acetonitrile, 6-nitro- serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex indole derivatives through various reactions such as nucleophilic substitutions and cyclizations. Its nitrile group allows for further functionalization, expanding the synthetic possibilities .

Synthesis of Benzimidazole Derivatives

Recent advancements have shown that 1H-Indole-3-acetonitrile, 6-nitro- can be employed in the synthesis of benzimidazole derivatives. These compounds are notable for their biological activities, including anticancer and anti-inflammatory effects. The synthetic pathway typically involves the reaction of indole derivatives with o-phenylenediamine under specific conditions to yield target products with high efficiency .

Case Studies

Case Study: Anticancer Activity Assessment

In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of 1H-Indole-3-acetonitrile, 6-nitro- on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at higher concentrations (IC50 values were determined), suggesting its potential as a lead compound for drug development targeting breast cancer.

Case Study: Synthesis and Characterization of Indole Derivatives

A study aimed at synthesizing novel indole derivatives from 1H-Indole-3-acetonitrile, 6-nitro- highlighted its role in creating compounds with enhanced biological activity. The synthesized derivatives were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing .

Mécanisme D'action

The mechanism of action of 1H-Indole-3-acetonitrile, 6-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparaison Avec Des Composés Similaires

1H-Indole-3-acetonitrile, 6-nitro- can be compared with other similar compounds, such as:

1H-Indole-3-acetonitrile: Lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.

6-Nitroindole:

1H-Indole-3-carboxaldehyde: Contains a formyl group instead of the acetonitrile group, leading to different chemical properties and reactivity.

These comparisons highlight the unique features of 1H-Indole-3-acetonitrile, 6-nitro- and its potential advantages in various applications.

Activité Biologique

1H-Indole-3-acetonitrile, 6-nitro- is a notable derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of 1H-Indole-3-acetonitrile, 6-nitro-, supported by research findings, case studies, and comparative analyses.

1H-Indole-3-acetonitrile, 6-nitro- is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-nitro-1H-indol-3-yl)acetonitrile |

| Molecular Formula | C10H7N3O2 |

| InChI Key | GLEFBYIVFCNNOK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N+[O-])NC=C2CC#N |

The biological effects of 1H-Indole-3-acetonitrile, 6-nitro- are believed to stem from its interaction with various molecular targets. The nitro group enhances its reactivity and may facilitate binding to specific receptors and enzymes involved in inflammatory and cancerous pathways. Studies suggest that this compound may inhibit certain enzymes linked to inflammation and cancer cell proliferation, thus showcasing its therapeutic potential.

Antimicrobial Activity

Research indicates that 1H-Indole-3-acetonitrile, 6-nitro- exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance:

- Case Study : A study investigated the effects of 1H-Indole-3-acetonitrile, 6-nitro- on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Research Findings : Another study reported that this compound inhibited proliferation in colon cancer cells by modulating signaling pathways related to apoptosis and cell growth.

Anti-inflammatory Effects

The anti-inflammatory properties of 1H-Indole-3-acetonitrile, 6-nitro- have been documented through various assays:

- In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) upon induction of inflammation.

- Mechanistic Insights : The compound appears to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1H-Indole-3-acetonitrile, 6-nitro-, it is useful to compare it with other indole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1H-Indole-3-acetonitrile | Lacks nitro group; lower reactivity | Limited antimicrobial activity |

| 6-Nitroindole | Similar structure; broader range of activities | Moderate anticancer effects |

| Indole-3-carboxaldehyde | Contains formyl group; different reactivity | Potentially lower anti-inflammatory effects |

Propriétés

IUPAC Name |

2-(6-nitro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-5-8(13(14)15)1-2-9(7)10/h1-2,5-6,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEFBYIVFCNNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993409 | |

| Record name | (6-Nitro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7255-88-1 | |

| Record name | NSC74242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Nitro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.